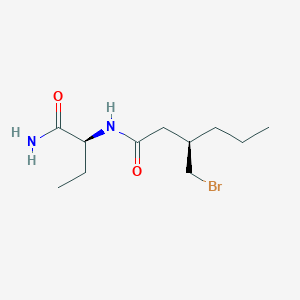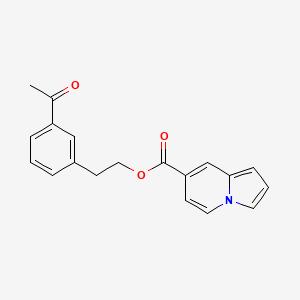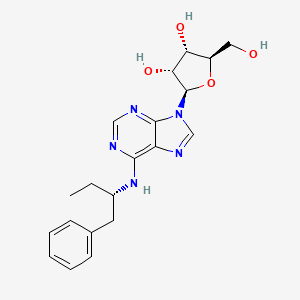
(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a bromomethyl group, and a hexanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexanamide Backbone: The initial step involves the formation of the hexanamide backbone through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, typically using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Incorporation of the Amino Group: The amino group is incorporated through a nucleophilic substitution reaction, where an appropriate amine reacts with the bromomethyl intermediate.
Industrial Production Methods
Industrial production of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted hexanamides.
Applications De Recherche Scientifique
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group may act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(chloromethyl)hexanamide
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(iodomethyl)hexanamide
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(methyl)hexanamide
Uniqueness
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. This unique reactivity can be leveraged in various synthetic and biological applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H21BrN2O2 |
|---|---|
Poids moléculaire |
293.20 g/mol |
Nom IUPAC |
(3R)-N-[(2S)-1-amino-1-oxobutan-2-yl]-3-(bromomethyl)hexanamide |
InChI |
InChI=1S/C11H21BrN2O2/c1-3-5-8(7-12)6-10(15)14-9(4-2)11(13)16/h8-9H,3-7H2,1-2H3,(H2,13,16)(H,14,15)/t8-,9+/m1/s1 |
Clé InChI |
PCXFNRIBJHZFJF-BDAKNGLRSA-N |
SMILES isomérique |
CCC[C@H](CC(=O)N[C@@H](CC)C(=O)N)CBr |
SMILES canonique |
CCCC(CC(=O)NC(CC)C(=O)N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
